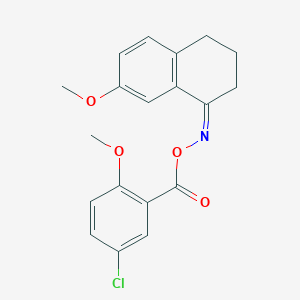![molecular formula C21H22N4O2 B3910403 N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE](/img/structure/B3910403.png)
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE
Overview
Description
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE is a compound that features an imidazole ring, a benzamide group, and a methylbenzoyl group. Imidazole-containing compounds are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.
Attachment of the Propyl Group: The imidazole ring is then functionalized with a propyl group through alkylation reactions.
Formation of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction between an amine and a benzoyl chloride derivative.
Introduction of the Methylbenzoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and methylbenzoyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzamide and methylbenzoyl derivatives.
Scientific Research Applications
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzamide and methylbenzoyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-[(4-METHYLBENZOYL)AMINO]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[(4-methylbenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-9-17(10-8-16)20(26)24-19-6-3-2-5-18(19)21(27)23-11-4-13-25-14-12-22-15-25/h2-3,5-10,12,14-15H,4,11,13H2,1H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBQDYNJVAKOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-8-quinolinylbenzenesulfonamide](/img/structure/B3910323.png)
![(4-nitrophenyl)(4-pyridinyl)methanone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910325.png)
![N-[3-(6,9-dioxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-3-oxopropyl]-4-methylbenzamide](/img/structure/B3910327.png)
![N'-[(E)-[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE](/img/structure/B3910329.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B3910337.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3910339.png)
![N'-{(E)-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B3910347.png)
![N-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3910376.png)
![[(4E)-7-Methoxy-3,4-dihydro-2H-1-benzopyran-4-ylidene]amino naphthalene-1-carboxylate](/img/structure/B3910379.png)
![methyl 2-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)benzoate](/img/structure/B3910381.png)

![10-acetyl-3-(4-methoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hydrochloride](/img/structure/B3910396.png)
![N-[(E)-3-(3-methylanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3910414.png)

